molecular formula C10H20O3S B5215592 2-(butylthio)-1-(methoxymethyl)ethyl acetate

2-(butylthio)-1-(methoxymethyl)ethyl acetate

Cat. No. B5215592
M. Wt: 220.33 g/mol
InChI Key: JIBBIJNKUNEDQY-UHFFFAOYSA-N
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Description

2-(butylthio)-1-(methoxymethyl)ethyl acetate is a chemical compound that belongs to the class of organic compounds known as esters. It is commonly used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of 2-(butylthio)-1-(methoxymethyl)ethyl acetate is not well understood. However, it is believed to work by inhibiting certain enzymes in the body, leading to a decrease in the production of certain chemicals.
Biochemical and Physiological Effects:
2-(butylthio)-1-(methoxymethyl)ethyl acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory conditions. It has also been shown to have antifungal and antibacterial properties, making it a potential treatment for various infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(butylthio)-1-(methoxymethyl)ethyl acetate in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other reagents. However, it has some limitations, including its potential toxicity and lack of specificity in certain reactions.

Future Directions

There are many potential future directions for research involving 2-(butylthio)-1-(methoxymethyl)ethyl acetate. One area of interest is its potential as a treatment for various inflammatory conditions. Another area of interest is its potential as a treatment for various infections. Additionally, further research is needed to better understand its mechanism of action and to develop more specific reactions using this compound.

Synthesis Methods

The synthesis of 2-(butylthio)-1-(methoxymethyl)ethyl acetate involves the reaction of butanethiol with 2-(chloromethyl)oxirane in the presence of sodium acetate. The resulting product is then reacted with sodium methoxide in methanol to form 2-(butylthio)-1-(methoxymethyl)ethyl acetate. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.

Scientific Research Applications

2-(butylthio)-1-(methoxymethyl)ethyl acetate is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis reactions, as it can be easily converted into other useful compounds. It is also used as a solvent in various chemical reactions.

properties

IUPAC Name

(1-butylsulfanyl-3-methoxypropan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3S/c1-4-5-6-14-8-10(7-12-3)13-9(2)11/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBBIJNKUNEDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(COC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Butylsulfanyl-3-methoxypropan-2-yl) acetate

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